molecular formula C12H13N7O B7090160 N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide

N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide

Cat. No.: B7090160
M. Wt: 271.28 g/mol
InChI Key: KUYDCWPQONZYLF-UHFFFAOYSA-N
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Description

N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Properties

IUPAC Name

N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O/c1-9(5-6-13)18(2)12(20)11-4-3-10(7-14-11)19-8-15-16-17-19/h3-4,7-9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYDCWPQONZYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)C1=NC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tetrazole group: This step often involves the reaction of an azide with a nitrile group under acidic or basic conditions.

    Addition of the cyanopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting biochemical pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropan-2-yl)-N-methyl-5-(tetrazol-1-yl)pyridine-2-carboxamide: can be compared to other pyridine derivatives with similar functional groups.

    Tetrazole-containing compounds: These compounds share the tetrazole ring and may have similar chemical properties and reactivity.

Uniqueness

    Structural Features: The unique combination of the cyanopropyl, methyl, and tetrazole groups in the pyridine ring.

    Reactivity: Specific reactivity patterns due to the presence of these functional groups.

    Applications: Potentially unique applications in medicinal chemistry or materials science due to its distinct structure.

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